molecular formula C11H10ClN B13699240 3-Allyl-5-chloro-1H-indole

3-Allyl-5-chloro-1H-indole

Cat. No.: B13699240
M. Wt: 191.65 g/mol
InChI Key: SGZTWECWTUPPBB-UHFFFAOYSA-N
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Description

3-Allyl-5-chloro-1H-indole is a halogenated indole derivative featuring an allyl group at position 3 and a chlorine atom at position 5 of the indole core. Indoles are heterocyclic aromatic compounds with a bicyclic structure (benzene fused to a pyrrole ring), widely studied for their biological activity and applications in medicinal chemistry.

This compound is structurally related to intermediates in pharmaceutical research, particularly in antimicrobial and anticancer agent development. Its synthesis likely involves N-alkylation or nucleophilic substitution, similar to methods described for related indole derivatives (e.g., allylation of 5-chloroindole precursors) .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

5-chloro-3-prop-2-enyl-1H-indole

InChI

InChI=1S/C11H10ClN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h2,4-7,13H,1,3H2

InChI Key

SGZTWECWTUPPBB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-chloro-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloroindole as the starting material.

    Allylation: The allylation of 5-chloroindole is achieved using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-chloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Allyl-5-chloro-1H-indole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Allyl-5-chloro-1H-indole with structurally analogous indole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Evidence ID
This compound 3-allyl, 5-Cl ~207.66 (calculated) Potential bioactive intermediate Likely N-alkylation of 5-Cl indole -
1-Benzyl-5-chloro-1H-indole 1-benzyl, 5-Cl 243.72 Pharmaceutical intermediate NaH-mediated N-alkylation
5-Chloro-3-phenyl-1H-indole 3-phenyl, 5-Cl 227.68 Antimicrobial research Suzuki coupling or Friedel-Crafts
3-(1H-Indol-3-yl)ethylamine HCl 3-CH2CH2NH2, 5-Cl 231.12 Neurotransmitter analog Reduction of nitrile intermediates
1-Allyl-3-chloro-5-nitro-1H-indazole 1-allyl, 3-Cl, 5-NO2 237.63 Heterocyclic building block Allylation with KOH/allyl bromide

Key Observations:

Substituent Position and Electronic Effects :

  • The 5-chloro group in This compound enhances electron withdrawal, stabilizing the indole ring and influencing binding interactions in bioactive contexts .
  • Allyl groups (e.g., at position 3 or 1) introduce π-electrons and steric flexibility, enabling interactions with hydrophobic enzyme pockets. This contrasts with rigid aryl substituents (e.g., phenyl in 5-Chloro-3-phenyl-1H-indole ), which prioritize planar interactions .

Synthetic Pathways :

  • N-Alkylation (e.g., benzylation in ) and nucleophilic substitution (e.g., allylation in ) are common strategies. The absence of direct evidence for This compound synthesis suggests analogies to these methods.

Physicochemical Properties: Chlorine and allyl groups increase molecular weight and lipophilicity compared to non-halogenated indoles. For example, this compound (MW ~207.66) is heavier than 5-methoxy-3-methyl-1H-indole (MW ~189.21) but lighter than benzyl-substituted analogs (MW >230) . Melting points for halogenated indoles (e.g., >200°C for 4-iodobenzyl derivatives in ) suggest higher crystallinity due to halogen-based intermolecular forces.

Biological Relevance :

  • The 5-chloroindole fragment is associated with activity in preliminary structure-activity studies, particularly in antimicrobial and anticancer assays .
  • Allyl-substituted indoles may exhibit enhanced membrane permeability compared to bulkier substituents (e.g., benzyl or phenethyl groups) .

Research Findings and Data

Table 2: Spectral and Analytical Data for Select Compounds

Compound Name NMR Shifts (δ, ppm) HRMS Data (m/z) IR Peaks (cm⁻¹) Evidence ID
3-(1H-Indol-3-yl)ethylamine HCl 1H NMR: 2.95 (t, CH2), 7.2–7.4 (Ar-H) 231.12 (M+H) 2929 (CH), 1501 (C=C)
1-Allyl-3-chloro-5-nitro-1H-indazole 13C NMR: 128.83 (C-3a), 136.33 (C-7a) 237.63 (M+H) N/A
5-Chloro-3-phenyl-1H-indole 1H NMR: 7.3–7.6 (Ar-H), 8.1 (NH) 227.68 (M+H) 3015 (CH), 1693 (C=N)

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